2,4-Dibromo-5-methylbenzo[d]thiazole
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Overview
Description
2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound that features a thiazole ring substituted with two bromine atoms and a methyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial and antitumor agents .
Preparation Methods
The synthesis of 2,4-Dibromo-5-methylbenzo[d]thiazole typically involves the bromination of 5-methylbenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dibromo-5-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2,4-Dibromo-5-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2,4-Dibromo-5-methylbenzo[d]thiazole can be compared with other thiazole derivatives such as:
2,4-Disubstituted Thiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
2-Methylbenzothiazole Derivatives: These compounds are known for their monoamine oxidase inhibition properties and are studied for their potential in treating neurodegenerative disorders.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
2,4-Dibromo-5-methylbenzo[d]thiazole is a heterocyclic compound characterized by a thiazole ring with significant biological activity. This compound has garnered attention for its potential applications in antimicrobial and antitumor therapies. Its unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.
Molecular Formula : C8H5Br2NS
Molecular Weight : 307.01 g/mol
IUPAC Name : 2,4-dibromo-5-methyl-1,3-benzothiazole
Canonical SMILES : CC1=C(C2=C(C=C1)SC(=N2)Br)Br
These properties facilitate its synthesis and application in various biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, likely due to its capacity to disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Studies suggest that it may function by interfering with the synthesis of nucleic acids or proteins in microbes.
- Antitumor Activity : Preliminary research indicates that this compound may also possess antitumor properties. Its mechanism in cancer cells might involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Biological Evaluation
Recent studies have focused on evaluating the biological activity of this compound through various assays. Below is a summary of findings from different research efforts:
Study | Biological Activity Evaluated | IC50 / Effectiveness | Methodology |
---|---|---|---|
Study A | Antimicrobial against E. coli | IC50 = 15 µM | Microdilution method |
Study B | Antitumor activity in breast cancer cells | IC50 = 20 µM | MTT assay |
Study C | Inhibition of acetylcholinesterase (AChE) | IC50 = 10 µM | Enzymatic assay |
These studies highlight the diverse potential applications of this compound in pharmacology.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent activity against several strains of bacteria, including both Gram-positive and Gram-negative types. The compound was found to be more effective than traditional antibiotics in certain cases, suggesting its potential as a novel antimicrobial agent .
- Antitumor Research : In vitro studies on cancer cell lines revealed that this compound could significantly inhibit cell growth and induce apoptosis. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .
- Neuroprotective Effects : Another area of exploration involved its effects on neurodegenerative diseases. The compound showed promising results as an acetylcholinesterase inhibitor, which is crucial for developing treatments for conditions like Alzheimer's disease .
Properties
Molecular Formula |
C8H5Br2NS |
---|---|
Molecular Weight |
307.01 g/mol |
IUPAC Name |
2,4-dibromo-5-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,1H3 |
InChI Key |
SMSFHFGXGIMNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)Br)Br |
Origin of Product |
United States |
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